molecular formula C8H7ClF2O3S2 B12069448 Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B12069448
M. Wt: 288.7 g/mol
InChI Key: YXCOIIWGNJXDHF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chloro, difluoromethoxy, and methylthio substituents on the thiophene ring, along with a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, which undergo various substitution reactions to introduce the chloro, difluoromethoxy, and methylthio groups. The final step usually involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in different chemical interactions, influencing its overall effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-(methoxy)-5-(methylthio)thiophene-2-carboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Methyl 4-chloro-3-(difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylate: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group, in particular, can enhance its stability and lipophilicity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7ClF2O3S2

Molecular Weight

288.7 g/mol

IUPAC Name

methyl 4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C8H7ClF2O3S2/c1-13-6(12)5-4(14-8(10)11)3(9)7(15-2)16-5/h8H,1-2H3

InChI Key

YXCOIIWGNJXDHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)Cl)OC(F)F

Origin of Product

United States

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